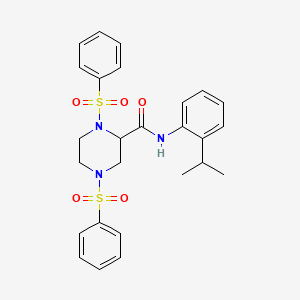![molecular formula C18H13N3O6 B4072862 N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4072862.png)
N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
Übersicht
Beschreibung
N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide, also known as HNFA, is a synthetic compound that has been widely studied for its potential use in scientific research. HNFA belongs to the class of furamide compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its ability to inhibit cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell proliferation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide. One area of research that has potential is the development of this compound derivatives that may have improved efficacy and reduced toxicity. Another area of research is the study of this compound in combination with other anti-cancer agents to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, this compound has potential as a tool for studying cancer cell proliferation and as a potential treatment for cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of research that has focused on this compound is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[3-[(2-hydroxy-5-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c22-15-7-6-13(21(25)26)10-14(15)20-17(23)11-3-1-4-12(9-11)19-18(24)16-5-2-8-27-16/h1-10,22H,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKARHJSUGXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-methoxy-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B4072781.png)
![N-allyl-2-({N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072783.png)
![6-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4072795.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4072810.png)
![4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4072830.png)
![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4072842.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4072857.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072861.png)
![ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4072881.png)
![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)
![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4072892.png)